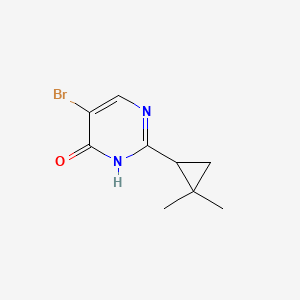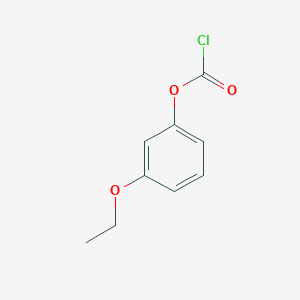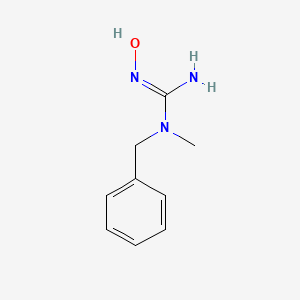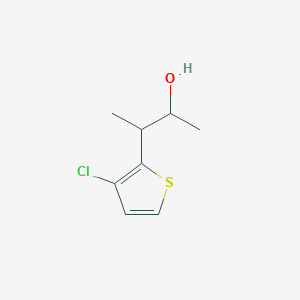![molecular formula C9H16FNO B13269207 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13269207.png)
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol is a compound that features a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the molecule adds to its chemical stability and potential biological activity.
Preparation Methods
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoammonium ions, while reduction can regenerate the parent compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as a nicotinic acetylcholine receptor agonist, similar to the alkaloid epibatidine . Its unique structure also makes it a valuable tool in the development of new pharmaceuticals and fluorescent dyes .
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to bind effectively to these receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor subtype and the context of its use .
Comparison with Similar Compounds
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol can be compared with other similar compounds, such as 7-azabicyclo[2.2.1]heptane and 9-azabicyclo[3.3.1]nonane . These compounds share the bicyclic structure but differ in their specific functional groups and biological activities. The presence of the fluorine atom in this compound adds to its uniqueness, potentially enhancing its stability and biological activity.
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H16FNO/c10-5-9(12)6-11-7-1-2-8(11)4-3-7/h7-9,12H,1-6H2 |
InChI Key |
DWGOQVSXTOGTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)
![2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13269131.png)

amine](/img/structure/B13269146.png)

![2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)
![N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine](/img/structure/B13269165.png)


![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B13269185.png)

![N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13269187.png)


